molecular formula C14H14BrN3S B2725697 (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine CAS No. 380455-59-4

(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine

Cat. No.: B2725697
CAS No.: 380455-59-4
M. Wt: 336.25
InChI Key: SBXVPSPHKHXYDP-MHWRWJLKSA-N
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Description

(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a pyrrolidinomethylene amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

    Formation of the Pyrrolidinomethylene Amine Moiety: This step involves the condensation of pyrrolidine with an aldehyde or ketone to form the corresponding imine, which is then reduced to the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Chlorophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a chlorine atom instead of bromine.

    [4-(4-Methylphenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a methyl group instead of bromine.

    [4-(4-Nitrophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine imparts unique reactivity and biological activity compared to its analogs. Bromine’s electron-withdrawing properties can influence the compound’s chemical behavior and its interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-pyrrolidin-1-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3S/c15-12-5-3-11(4-6-12)13-9-19-14(17-13)16-10-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVPSPHKHXYDP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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